molecular formula C3H6ClN3S B1525839 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride CAS No. 1334147-54-4

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

Cat. No. B1525839
M. Wt: 151.62 g/mol
InChI Key: SCRABKWJPWQVMB-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C3H6ClN3S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is represented by the SMILES string NCc1csnn1 . The molecular weight is 151.61784 .

Scientific Research Applications

Corrosion Inhibition

One notable application of thiadiazole derivatives is in the field of corrosion inhibition. For instance, new thiadiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions, which is crucial for protecting metal surfaces in industrial environments. These studies emphasize the compounds' ability to form protective layers on metal surfaces, thereby preventing corrosive processes (Bentiss et al., 2007; Lebrini et al., 2005).

Anticancer and Antimicrobial Properties

Thiadiazole cores are integral to pharmacology, often serving as scaffolds for developing compounds with notable biological activities. Research has identified several thiadiazole derivatives with potent anticancer and antimicrobial properties, highlighting their potential in drug development and therapeutic applications. For example, specific derivatives have shown high DNA protective ability against oxidative damage and strong antimicrobial activity, showcasing their utility in addressing diseases and infections (Gür et al., 2020; Matysiak, 2015).

Molecular Organization and Drug Design

Research also explores the molecular organization of thiadiazole derivatives within biological systems, such as their interaction with lipid bilayers, influencing drug delivery mechanisms and pharmacokinetics. The molecular dynamics and aggregation behavior of these compounds in lipid environments have been studied, providing insights into their potential bioavailability and therapeutic efficacy (Kluczyk et al., 2016). Moreover, the rational design of novel anticancer drugs based on thiadiazole derivatives emphasizes their versatility in synthesizing targeted, soluble, and bioavailable therapeutic agents (Rashdan et al., 2019).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to be stored at room temperature .

properties

IUPAC Name

thiadiazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S.ClH/c4-1-3-2-7-6-5-3;/h2H,1,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRABKWJPWQVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

CAS RN

1334147-54-4
Record name 1,2,3-thiadiazol-4-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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